Field: This application falls under the field of Material Science and Optics .
Summary of the Application: The compound and its derivatives were used in the interlayer space of zirconium sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers .
Methods of Application: The mutual positions and orientations of the intercalated molecules were solved by molecular simulation methods and compared with the presented experimental results .
Results or Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Field: This application falls under the field of Medicine and Pharmacology .
Summary of the Application: The target compounds were evaluated for their antiproliferative activity against different human cancer cell lines .
Methods of Application: The compounds were tested against various cancer cell lines including A549 (non-small cell lung cancer cell line), MCF-7 (breast cancer cell line), HCT116 (colon cancer cell line), PC-3 (prostate cancer cell line) and HL7702 (human liver normal cell line) using the MTT assay .
Field: This application falls under the field of Pharmaceutical Sciences .
Summary of the Application: Piperidine derivatives, which share a similar structure with the compound , are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Methods of Application: The specific methods of application vary depending on the specific therapeutic application. Generally, these compounds are synthesized and then tested for their therapeutic effects using various in vitro and in vivo models .
Results or Outcomes: The results of these studies have shown that piperidine derivatives can have a wide range of therapeutic effects .
Field: This application falls under the field of Pharmacology and Medicine .
Summary of the Application: N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which share a similar structure with the compound , were synthesized and tested for their antibacterial activity .
Methods of Application: The compounds were synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The antibacterial evaluation was performed by the agar well diffusion method .
Results or Outcomes: Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Summary of the Application: Indole derivatives, which share a similar structure with the compound , possess various biological activities, including antiviral activity .
Results or Outcomes: The results of these studies have shown that indole derivatives can have a wide range of therapeutic effects, including antiviral activity .
Summary of the Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which share a similar structure with the compound , were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Methods of Application: The compounds were synthesized and then tested for their anti-tubercular activity using various in vitro and in vivo models .
N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound characterized by its unique structural features. The compound contains a pyridine ring, a piperidine moiety, and a trifluoromethyl phenyl group, which contribute to its chemical properties and biological activities. Its molecular formula is C_{19}H_{22}F_{3}N_{3}O, and it has a molecular weight of approximately 367.39 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a subject of interest in medicinal chemistry.
N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been investigated for its potential therapeutic applications, particularly as a modulator of neurotransmitter receptors. Preliminary studies suggest that it may exhibit activity against certain neurological disorders by interacting with muscarinic receptors, which are implicated in various cognitive functions and disorders. Additionally, compounds with similar structures have shown promise in treating conditions such as schizophrenia and depression.
The synthesis of N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves several steps:
This compound has potential applications in pharmaceuticals, particularly in developing drugs targeting neurological disorders. Its unique structure may allow for selective receptor modulation, making it a candidate for further investigation in drug discovery programs aimed at treating conditions like anxiety, depression, and cognitive impairments.
Interaction studies have indicated that N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide may interact with various neurotransmitter systems. Research suggests that it could modulate acetylcholine receptors, which play a crucial role in cognitive functions. Additionally, studies involving radiolabeled versions of similar compounds have shown binding affinities that warrant further exploration into their pharmacodynamics.
Several compounds share structural similarities with N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide | C_{19}H_{22}F_{3}N_{3}O | Similar structure with different pyridine substitution |
N-(pyridin-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine | C_{18}H_{20}F_{3}N_{3} | Contains piperazine instead of piperidine |
1-piperidin-4-yl-N-[6-[4-(trifluoromethyl)phenyl]pyridin-2-yl]methanamine | C_{19}H_{22}F_{3}N_{3} | Different substitution patterns on the pyridine ring |
These compounds highlight the structural diversity within this class of molecules while showcasing how modifications can lead to variations in biological activity and potential therapeutic applications. The unique combination of functional groups in N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide positions it as a distinct candidate for further research in medicinal chemistry.